2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Overview
Description
2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups, including difluoromethyl, fluorophenyl, isopropyl, and methoxyphenyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl, fluorophenyl, isopropyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include fluorinating agents, alkylating agents, and methoxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced analytical techniques ensures consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents, methoxylating agents
The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit distinct chemical and physical properties, making them valuable for further study and application .
Scientific Research Applications
2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and physical properties .
Uniqueness
The presence of the difluoromethyl, fluorophenyl, isopropyl, and methoxyphenyl groups makes this compound particularly interesting for various scientific studies and applications .
Properties
IUPAC Name |
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O/c1-13(2)21-20-17(22(25)26)12-18(16-6-4-5-7-19(16)30-3)27-23(20)29(28-21)15-10-8-14(24)9-11-15/h4-13,22H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGUDIPBWSQZDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(F)F)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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